5(S),6(R)-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6(R)-DiHETE. 5(S),6(R)-DiHETE is a weak LTD4 receptor agonist in guinea pig lung membranes. It induces guinea pig ileum contraction with an ED50 value of 1.3 µM.
5S,6R-DiHETE
CAS No.: 82948-88-7
Cat. No.: VC20816827
Molecular Formula: C20H32O4
Molecular Weight: 336.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82948-88-7 |
---|---|
Molecular Formula | C20H32O4 |
Molecular Weight | 336.5 g/mol |
IUPAC Name | (5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 |
Standard InChI Key | UVZBUUTTYHTDRR-NSEFZGNTSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O |
SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Canonical SMILES | CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |
Appearance | Assay:≥98%A solution in ethanol |
Introduction
Chemical Identity and Properties
Physical and Chemical Properties
5S,6R-DiHETE is a colorless liquid with specific physical and chemical properties essential for its biological activity and laboratory handling. Table 1 summarizes these properties based on experimental and predicted values.
Table 1: Chemical and Physical Properties of 5S,6R-DiHETE
Property | Value |
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CAS Number | 82948-88-7 |
Molecular Formula | C20H32O4 |
Molecular Weight | 336.47 |
Physical State | Colorless liquid |
Boiling Point | 537.6±50.0 °C (Predicted) |
Density | 1.040±0.06 g/cm³ (Predicted) |
pKa | 4.67±0.10 (Predicted) |
Canonical SMILES | CCCCC/C=C\C/C=C\C=C\C=C$$C@@H](O)C@@HCCCC(O)=O |
The compound exhibits good solubility in various solvents, making it suitable for different experimental applications. The solubility profile is as follows: DMF: >50 mg/ml, DMSO: >50 mg/ml, Ethanol: >50 mg/ml, and PBS (pH 7.2): >1 mg/ml .
Biosynthesis and Metabolism
Formation From Leukotriene A4
5S,6R-DiHETE is primarily formed as a nonenzymatic hydrolysis product of leukotriene A4 (LTA4) . While many eicosanoids are produced through specific enzymatic pathways, 5S,6R-DiHETE can be generated through non-specific hydrolysis of the epoxide group in LTA4. This process can occur spontaneously under physiological conditions, contributing to the basal levels of this compound in biological systems.
Enzymatic Pathways
Although 5S,6R-DiHETE can form non-enzymatically, there are also specific enzymatic pathways involved in its biosynthesis. Mouse liver cytosolic epoxide hydrolase has been shown to catalyze the conversion of LTA4 to 5S,6R-DiHETE . This enzymatic conversion represents a regulated pathway for the production of this bioactive lipid.
Biological Activities
Receptor Interactions
5S,6R-DiHETE has been identified as a weak LTD4 receptor agonist in guinea pig lung membranes . This activity suggests that it may participate in inflammatory processes through this receptor pathway, although its potency is lower than that of LTD4 itself. In functional assays, 5S,6R-DiHETE has been shown to induce guinea pig ileum contraction with an ED50 value of 1.3 μM , demonstrating its ability to influence smooth muscle function.
Effects on Vascular Function
The most well-documented biological activity of 5S,6R-DiHETE relates to its effects on vascular function. Table 2 summarizes the key vascular effects observed in different experimental models.
Table 2: Vascular Effects of 5S,6R-DiHETE
Effect | Experimental Model | Observation |
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Vascular Inflammation | Mouse ear model | Inhibited histamine-induced inflammation |
Vascular Permeability | Mouse model | Significantly inhibited histamine-induced dye extravasation (0.06 ± 0.02 μg/mg) |
Vascular Tone | Isolated mouse aorta | Attenuated acetylcholine-induced vascular relaxation |
Endothelial Barrier Function | HUVEC cells | Inhibited histamine-induced decrease in transendothelial electrical resistance (TER) (minimum of 0.915 ± 0.012-fold vs. 0.82 ± 0.05-fold) |
eNOS Phosphorylation | HUVEC cells | Significantly reduced histamine-induced phosphorylation of eNOS at serine 1177 |
NO Production | HUVEC cells | Inhibited histamine-induced NO production (0.11 ± 0.06 pmol/μg protein vs. 0.31 ± 0.06 pmol/μg protein) |
Intracellular Ca²⁺ | HUVEC cells | Inhibited histamine-induced increases in intracellular Ca²⁺ |
These findings collectively indicate that 5S,6R-DiHETE has significant anti-inflammatory effects in the vasculature, particularly by inhibiting histamine-induced responses .
Effects on Cellular Signaling Mechanisms
At the cellular level, 5S,6R-DiHETE appears to modulate key signaling pathways involved in vascular function. One of the most notable effects is its ability to inhibit histamine-induced increases in intracellular Ca²⁺ concentrations in HUVECs . This is particularly significant because calcium signaling is a central regulator of multiple cellular processes, including endothelial barrier function, nitric oxide production, and inflammatory responses.
The inhibition of calcium signaling likely contributes to the observed effects on endothelial barrier function. In HUVEC models, treatment with 10 μM histamine significantly decreased transendothelial electrical resistance (TER) to a minimum of 0.82 ± 0.05-fold of baseline, indicating barrier disruption. Pretreatment with 0.3 μM 5S,6R-DiHETE significantly attenuated this histamine-induced barrier dysfunction, maintaining TER at a minimum of 0.915 ± 0.012-fold of baseline .
Research Applications and Methodologies
Desired Concentration | Volume Required for Different Amounts |
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1 mg | |
1 mM | 2.9718 mL |
5 mM | 0.5944 mL |
10 mM | 0.2972 mL |
For optimal storage and stability, 5S,6R-DiHETE should be stored at -20°C . When preparing stock solutions, it is recommended to select the appropriate solvent according to the solubility profile and to store the solution in separate packages to avoid product degradation caused by repeated freezing and thawing. Stock solutions stored at -80°C should be used within 6 months, while those stored at -20°C should be used within 1 month .
Experimental Models
Various experimental models have been employed to study the biological activities of 5S,6R-DiHETE:
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In vivo models: Mouse ear models have been used to assess effects on vascular inflammation and permeability .
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Ex vivo models: Isolated mouse aorta preparations have been utilized to examine effects on vascular tone and relaxation .
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In vitro models: HUVECs have served as a primary cellular model for investigating effects on endothelial barrier function, calcium signaling, eNOS phosphorylation, and NO production .
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